3-Cyclopropanecarbonyloxetane

Description

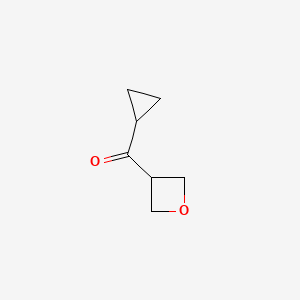

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H10O2 |

|---|---|

Molecular Weight |

126.15 g/mol |

IUPAC Name |

cyclopropyl(oxetan-3-yl)methanone |

InChI |

InChI=1S/C7H10O2/c8-7(5-1-2-5)6-3-9-4-6/h5-6H,1-4H2 |

InChI Key |

IEIDADLPPJTNLC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(=O)C2COC2 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 3 Cyclopropanecarbonyloxetane

Ring-Opening Reactions of Oxetanes

The cleavage of the C-O bonds in the oxetane (B1205548) ring is a primary pathway for its transformation, leading to the formation of valuable functionalized 1,3-diol derivatives and other linear structures. acs.orgtandfonline.com This process can be initiated by either nucleophilic attack or electrophilic activation.

Nucleophilic ring-opening is a major class of oxetane reactions, yielding a variety of functionalized products depending on the nature of the nucleophile. tandfonline.com The mechanism typically follows an SN2 pathway. The regioselectivity of the attack is governed by a combination of steric and electronic effects. magtech.com.cn

Strong Nucleophiles: Potent nucleophiles, such as organometallic reagents, amines, and mercaptides, generally attack the less sterically hindered carbon atom adjacent to the oxygen (the C-2 or C-4 position). researchgate.netmagtech.com.cn This is a result of steric control, where the nucleophile approaches the most accessible electrophilic site. The reaction proceeds under neutral or basic conditions.

Weak Nucleophiles: For less reactive nucleophiles, such as water, alcohols, or halides, acid catalysis is typically required to activate the oxetane ring prior to attack. acs.orgmagtech.com.cn

The table below summarizes various nucleophiles used in the ring-opening of oxetanes.

| Nucleophile Type | Examples | Typical Conditions | Product |

| C-Nucleophiles | Organolithiums, Grignard Reagents, Cyanides (TMSCN) | Non-acidic or Lewis Acid Catalysis | γ-Hydroxy compounds |

| N-Nucleophiles | Amines, Azides | Neutral or Acid Catalysis | γ-Amino alcohols |

| O-Nucleophiles | Alcohols, Water | Acid Catalysis | 1,3-Diols or Ether-alcohols |

| Halogen Nucleophiles | Halides (from PCl₃, POCl₃) | With co-reagents like DMAP | γ-Halo alcohols |

| Hydride Nucleophiles | LiAlH₄ | Reductive | 1,3-Diols |

Data sourced from multiple reviews on oxetane chemistry. acs.orgtandfonline.commagtech.com.cn

Electrophilic activation is crucial for reactions involving weak nucleophiles and for controlling regioselectivity. magtech.com.cn Brønsted or Lewis acids protonate or coordinate to the oxetane oxygen, which significantly enhances the electrophilicity of the ring carbons and facilitates nucleophilic attack. researchgate.netillinois.edu

Under acidic conditions, the regiochemical outcome can be altered. magtech.com.cn The reaction may proceed through a mechanism with developing carbocationic character at one of the ring carbons. Consequently, nucleophilic attack often occurs at the more substituted carbon atom, which can better stabilize a positive charge (electronic effect control). magtech.com.cn For a compound like 3-Cyclopropanecarbonyloxetane, acid activation would make the C-2 and C-4 positions more susceptible to attack by weak nucleophiles. For instance, treatment with nitric acid in dichloromethane (B109758) has been shown to quantitatively convert 3-substituted oxetanes into 2-substituted propane-1,3-diol dinitrates. rsc.org Frustrated Lewis Pairs (FLPs) have also been employed to activate oxetanes for reductive opening. acs.org

Substituents play a critical role in the stability and reactivity of the oxetane ring. tandfonline.com The stability of the ring is notably influenced by the substitution pattern, with 3,3-disubstituted oxetanes exhibiting greater stability due to the steric hindrance preventing nucleophiles from accessing the C-O antibonding orbitals. nih.govchemrxiv.org

For this compound, the substituent introduces several electronic and steric factors:

Electronic Effect: The carbonyl group is electron-withdrawing, which can influence the basicity of the oxetane oxygen. This may affect the ease of protonation or coordination with Lewis acids during electrophilic activation.

Steric Effect: The cyclopropanecarbonyl group at the C-3 position does not sterically hinder the C-2 and C-4 positions, which remain the primary sites for nucleophilic attack.

Hydrogen Bonding: The ester functionality provides an additional site for hydrogen bonding, which can influence the compound's physical properties and interactions with reagents. acs.org The carbonyl group's lone pairs are comparable to the oxetane oxygen as hydrogen-bond acceptors. acs.orgnih.gov

The release of ring strain during the opening of an oxetane can drive subsequent rearrangement reactions, leading to more complex molecular scaffolds. sioc-journal.cn These transformations can include ring expansions or skeletal rearrangements.

Ring Expansion: Oxetanes can be expanded to form larger heterocyclic systems, such as tetrahydrofurans. sioc-journal.cnrsc.org For example, photochemical reactions of oxetanes with diazo compounds can generate ylide intermediates that rearrange to afford substituted tetrahydrofurans. rsc.org

Skeletal Rearrangement: In certain polycyclic systems, the ring-opening of a fused oxetane can be accompanied by a migration of a C-C bond, resulting in a complete skeletal reorganization. scispace.com For instance, the bromination of 2,4-oxytwistane with CBr₄/Ph₃P did not yield the expected dibromo-twistane but instead formed an isomeric 2,8-dibromoisotwistane through a C-C bond migration. scispace.com Another documented rearrangement involves aryl migration during the reductive opening of 2-aryl-2-methyloxetanes, which proceeds through a phenonium ion intermediate. acs.org

Functionalization of the Intact Oxetane Ring

While ring-opening reactions are common, methods also exist for the chemical modification of the oxetane ring while preserving its four-membered structure. acs.orgresearchgate.net These strategies are valuable for creating diverse oxetane-containing building blocks.

Functionalization at the C-2 position of an intact oxetane ring has been achieved through methods that activate an adjacent C-H bond. acs.org One notable strategy involves the use of a directing group, such as a sulfonyl group, to facilitate deprotonation and subsequent reaction with an electrophile.

Polymerization Mechanisms and Applications of 3 Cyclopropanecarbonyloxetane As a Monomer

Ring-Opening Polymerization (ROP) of Oxetane (B1205548) Derivatives

Ring-Opening Polymerization (ROP) is the primary method for polymerizing oxetane derivatives. The reactivity of the oxetane ring, a four-membered cyclic ether, is driven by significant ring strain, which is comparable to that of epoxides (oxiranes). researchgate.netradtech.orgresearchgate.net The ring strain energy for oxetane is approximately 107 kJ/mol, slightly less than the 114 kJ/mol for ethylene (B1197577) oxide. researchgate.nettoagosei.co.jp Despite the similar ring strain, a key factor influencing the reactivity of oxetanes is the higher basicity of the heterocyclic oxygen atom compared to that in epoxides. researchgate.netradtech.orgtoagosei.co.jp This increased basicity facilitates protonation and subsequent nucleophilic attack, making oxetanes highly susceptible to cationic ROP. researchgate.netrsc.org

The polymerization process involves the cleavage of one of the carbon-oxygen bonds in the strained ring, leading to the formation of a linear polymer chain. acs.org This process can be initiated by various methods, primarily cationic, and to a lesser extent, anionic mechanisms. radtech.org

| Cyclic Ether | Ring Strain (kJ/mol) | pKa |

|---|---|---|

| Oxetane | 107 radtech.orgtoagosei.co.jp | 2.02 researchgate.nettoagosei.co.jp |

| Ethylene Oxide (Epoxide) | 114 researchgate.nettoagosei.co.jp | 3.7 researchgate.nettoagosei.co.jp |

| Tetrahydrofuran (B95107) (THF) | Slightly less than Oxirane researchgate.net | - |

Cationic Ring-Opening Polymerization

Cationic Ring-Opening Polymerization (CROP) is the most common and efficient method for polymerizing oxetanes. radtech.orgrsc.org The mechanism is initiated by an acidic species that protonates the oxygen atom of the oxetane ring, forming a secondary oxonium ion. radtech.orgtandfonline.com This activated monomer is then susceptible to nucleophilic attack by another monomer molecule. rsc.org

A distinctive feature of the CROP of 3,3-disubstituted oxetanes is the presence of a notable induction period. researchgate.nettandfonline.comrpi.edu This delay is attributed to the formation of a stable, long-lived tertiary oxonium ion intermediate. researchgate.netradtech.org This intermediate is formed when the initially created secondary oxonium ion reacts with another oxetane monomer. radtech.org The subsequent ring-opening of this stable intermediate is slow and requires more energy, causing the induction period. radtech.orgtandfonline.com However, once this energy barrier is overcome, the polymerization proceeds very rapidly and exothermically. radtech.orgrpi.edu

Photo-initiated Cationic Polymerization is a widely used technique for curing oxetane-containing formulations. toagosei.co.jp This process employs a photoinitiator, typically an onium salt such as a diaryliodonium or triarylsulfonium salt, which generates a strong Brønsted acid upon exposure to UV light. tandfonline.comarkema.com This photogenerated acid then initiates the ring-opening polymerization process as described above. arkema.com

While oxetanes are generally more reactive than epoxides in CROP due to their higher basicity, they often exhibit a longer induction period in the initial stages of photopolymerization. researchgate.nettoagosei.co.jp After this period, the polymerization proceeds smoothly to achieve high monomer conversion. toagosei.co.jp Research has shown that the polymerization rate of oxetanes can be significantly accelerated by formulating them with cycloaliphatic epoxides. toagosei.co.jp The presence of the epoxide facilitates a faster initiation step. toagosei.co.jp

Methods to shorten or eliminate the induction period include:

Increasing Temperature: Carrying out the photopolymerization at elevated temperatures can help overcome the activation energy barrier of the stable oxonium ion intermediate. researchgate.netrpi.edu

Synergists: The use of free-radical photoinitiators can act as synergists to reduce the induction time. researchgate.netrpi.edu

While the initiation in photopolymerization is light-dependent, the subsequent propagation steps are thermally driven. arkema.com After the initial generation of the acidic species by UV light, the polymerization can continue in the absence of light, a phenomenon known as "dark cure." arkema.com The active acid species remains viable until it is consumed, allowing the cure to proceed to completion. arkema.com

In some cases, particularly with 3,3-disubstituted oxetanes, a phenomenon known as frontal polymerization can be observed. tandfonline.comrpi.edu If a thin film of the monomer is irradiated for a time within the induction period, no significant polymerization occurs at room temperature. tandfonline.com However, applying heat to a small area of the film can trigger a rapid, exothermic polymerization that propagates as a self-sustaining front throughout the entire sample. tandfonline.comrpi.edu This behavior is a result of the high heat of reaction released during the rapid propagation phase, which thermally initiates polymerization in adjacent regions. tandfonline.com

Anionic Ring-Opening Polymerization

Anionic Ring-Opening Polymerization (AROP) is generally not an effective method for the homopolymerization of oxetane monomers. acs.org Common anionic initiators, which are effective for other cyclic monomers like epoxides or lactams, are typically unable to polymerize oxetanes. radtech.orgacs.org This is a significant distinction from oxiranes (epoxides), which readily undergo AROP. radtech.org The difficulty in initiating anionic polymerization in oxetanes is a key characteristic that limits this pathway for creating polyethers from these monomers. However, novel methods, such as the use of a potassium tert-butoxide and 18-crown-6-ether complex, have been developed for the anionic ring-opening of specific derivatives like (3-hydroxymethyl)oxetanes. radtech.org

Copolymerization Strategies

Copolymerization is a vital strategy for tailoring the properties of oxetane-based polymers and for overcoming some of the inherent challenges of their homopolymerization, such as the long induction period in cationic polymerization. researchgate.net By incorporating other monomers, the final material's characteristics, including flexibility, adhesion, and thermal stability, can be precisely controlled.

A specialized and significant copolymerization strategy involves the alternating copolymerization of oxetanes with cyclic carboxylic anhydrides. acs.org This reaction, often initiated by quaternary onium salts like tetrabutylphosphonium (B1682233) bromide (TBPB), produces alternating copolymers, specifically polyesters. acs.org

The mechanism is distinct from typical cationic ROP and is considered an unusual pathway for oxetane polymerization. acs.org It is believed to be initiated by the nucleophilic attack of the halide anion from the onium salt on the oxetane ring. acs.org This opens the ring and creates a reactive species that can then react with the cyclic anhydride (B1165640). This process continues in an alternating fashion, incorporating one oxetane unit and one anhydride unit sequentially into the polymer chain. acs.org This method has been successfully used to copolymerize various substituted oxetanes with anhydrides such as phthalic anhydride and diphenic anhydride, yielding alternating copolymers with controlled molecular weights. acs.org

| Oxetane Monomer | Anhydride Monomer | Catalyst/Initiator | Resulting Polymer Structure | Reference |

|---|---|---|---|---|

| 3,3-Bis(methoxymethyl)oxetane (BMEO) | Phthalic Anhydride (PAn) | Tetrabutylphosphonium Bromide (TBPB) | Alternating Copolymer | acs.org |

| BMEO | Diphenic Anhydride (DPAn) | TBPB | Alternating Copolymer (Mn = 3000) | acs.org |

| 3-Ethyl-3-phenoxymethyloxetane (EPMO) | PAn | TBPB | Alternating Copolymer (Mn = 6500) | acs.org |

| 3-Ethyl-3-hexyloxymethyloxetane (EHMO) | PAn | TBPB | Alternating Copolymer (Mn = 4100) | acs.org |

| General Oxetane | General Anhydride | Ti(IV)bisphenolate complex | Copolymers with alternating sequences and homopolymer moieties | acs.orgnih.gov |

Based on a comprehensive search for scientific literature and data, there is currently no available information regarding the specific polymerization mechanisms and catalytic systems for the chemical compound “3-Cyclopropanecarbonyloxetane” as requested in the detailed outline.

Searches for the copolymerization of this compound with carbon dioxide for polycarbonate synthesis, its copolymerization with other cyclic ethers such as epoxides, and the application of specific catalytic systems—including onium salts, metal-based catalysts, solid-acid catalysts, and photo-acid generators—for its polymerization did not yield any relevant research findings.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content focusing solely on this compound.

Control of Polymer Architecture and End-Group Functionality

The precise control over polymer architecture during the ring-opening polymerization of oxetanes, including this compound, is a key area of research. This control allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (polydispersity), and specific functional groups at the chain ends or along the polymer backbone. Such precision is essential for creating materials with reproducible properties and advanced functionalities.

Achieving Controlled Molecular Weights and Chain-End Functionalization

Controlling the molecular weight and incorporating specific end-groups are fundamental aspects of modern polymer synthesis. mdpi.com Techniques for living or controlled polymerization are employed to achieve these goals, minimizing termination and chain-transfer reactions. researchgate.net

The molecular weight of polymers derived from oxetane monomers can be managed by adjusting the molar ratio of the monomer to the initiator or a chain transfer agent (CTA). osti.govnih.gov In living polymerization systems, each initiator molecule starts a single polymer chain, allowing the degree of polymerization to be directly determined by this ratio. The use of chain-capping agents is another technique to prepare well-defined polymers by preventing late-stage condensation reactions that can broaden the molecular weight distribution. mdpi.com For instance, studies on polyphosphazenes have shown that adding N-alkyl phosphoranimine as a capping agent effectively limits the polymer's molecular weight. mdpi.com Similarly, controlled radical polymerizations can produce polymers with predetermined molecular weights, even in the ultra-high molecular weight range, by using rationally designed initiators. researchgate.net

Chain-end functionalization is achieved by using initiators or terminating agents that contain the desired functional group. osti.gov This method allows for the introduction of functionalities like hydroxyl (-OH) or aldehyde (-CHO) groups at the polymer chain terminus. osti.gov A novel approach involves postpolymerization functionalization, where a reactive group is incorporated at the chain end and then modified in a subsequent step, offering a versatile route to a wide array of block polymers and functional materials. nih.govescholarship.org

Below is a table summarizing various methods for controlling polymer characteristics.

| Method | Control Parameter | Outcome | Reference(s) |

| Living/Controlled Polymerization | Monomer to Initiator Ratio | Predetermined Molecular Weight, Narrow Polydispersity (Đ ≈ 1.1) | researchgate.netnih.gov |

| Chain Transfer Agent (CTA) | Monomer to CTA Ratio | Controlled Molecular Weight | osti.gov |

| Chain-Capping Agent | Amount of Capping Agent | Limited Molecular Weight, Reduced Polydispersity | mdpi.com |

| Functional Initiator/Terminator | Structure of Initiator/Terminator | Specific Chain-End Functionality (e.g., -OH, -CHO) | osti.gov |

| Postpolymerization Modification | Reactive End-Group Chemistry | Versatile introduction of various functional end-groups | nih.govescholarship.org |

Synthesis of Functional Polymers with Pendant Groups (e.g., Hydroxyl Groups)

The synthesis of polymers with functional pendant groups is readily achievable by polymerizing oxetane monomers that already bear the desired functionality on a substituent at the 3-position. This strategy allows for the direct incorporation of groups like hydroxyls, which can enhance properties such as hydrophilicity and provide sites for further chemical modification.

A prominent example is the anionic polymerization of 3-ethyl-3-hydroxymethyloxetane. usm.edu In this process, the oxetane ring polymerizes, resulting in a polyether backbone with a pendant side chain containing a primary hydroxyl group at each repeating unit. The synthesis of such polymers opens avenues for creating materials for biomedical applications, as demonstrated by the development of biodegradable block poly(ester amine)s with pendant hydroxyl groups. mdpi.com These functional groups are crucial for applications requiring biocompatibility, specific interactions, or subsequent crosslinking. mdpi.comacs.org

The following table details examples of functional oxetane monomers and the resulting polymers.

| Monomer | Polymerization Type | Resulting Pendant Group | Potential Application | Reference(s) |

| 3-ethyl-3-hydroxymethyloxetane | Anionic Ring-Opening | -CH₂OH (Hydroxyl) | Coatings, Adhesives, Biomaterials | usm.edu |

| 3,3′-bis(chloromethyl)oxacyclobutane (with bisphenol-A) | Polycondensation | Oxetane | Crosslinkable thermosets | researchgate.net |

| This compound | Cationic Ring-Opening | -C(=O)c₃H₅ (Cyclopropanecarbonyl) | Specialty polymers with reactive side groups |

Formation of Hyperbranched Polymers

Hyperbranched polymers (HBPs) are three-dimensional macromolecules characterized by a highly branched, dendritic structure and a high density of terminal functional groups. nih.govfrontiersin.orgnih.gov Their unique globular architecture results in distinct properties compared to linear polymers, including low viscosity, high solubility, and numerous reactive end-groups. nih.govrsc.org

The synthesis of hyperbranched polyethers can be achieved through the ring-opening polymerization of functionalized oxetane monomers that act as latent AB₂ monomers. nih.gov An AB₂ monomer possesses one polymerizable group (A) and two groups (B) that can initiate polymerization. In the case of 3-ethyl-3-hydroxymethyloxetane, the oxetane ring is the "A" group, and the pendant hydroxyl group is the "B" group, which, upon deprotonation, can initiate the polymerization of another monomer. usm.edu This "self-condensing" polymerization leads to a multibranching structure. usm.edu NMR analysis of the resulting hyperbranched poly(3-ethyl-3-hydroxymethyloxetane) confirms the presence of linear, dendritic (branched), and terminal repeating units. usm.edu The degree of branching (DB), a key parameter for HBPs, was found to be significant, with values as high as 0.48 reported for certain fractions of the polymer. usm.edu

The table below summarizes the characteristics of hyperbranched polymers synthesized from a functionalized oxetane.

| Monomer | Initiator System | Polymer Structure | Degree of Branching (DB) | Molecular Weight (Mₙ) | Reference(s) |

| 3-ethyl-3-hydroxymethyloxetane | NaH / Trimethylol propane (B168953) (TMP) | Hyperbranched Polyether | 0.20 - 0.48 | ~500 Da | usm.edu |

Integration of the Cyclopropanecarbonyl Moiety into Polymer Main Chains or Side Chains

The unique cyclopropanecarbonyl group of the this compound monomer can be incorporated into polymer structures in different ways, leading to materials with distinct properties and reactivity.

Integration into Side Chains: The most direct method for integrating the cyclopropanecarbonyl moiety is through the ring-opening polymerization of the this compound monomer itself. In this process, the oxetane ring opens and forms a linear polyether backbone. The 3-substituent, the cyclopropanecarbonyl group, remains intact and becomes a pendant side chain on each repeating unit of the polymer. This approach yields a functional polymer where the reactive cyclopropane (B1198618) rings are readily accessible for post-polymerization modification, crosslinking, or for imparting specific physical properties to the material.

Potential for Integration into Main Chains: Incorporating the cyclopropanecarbonyl moiety directly into the polymer main chain is a more complex synthetic challenge that would require alternative polymerization strategies. This would involve chemical reactions that open the cyclopropane ring. It is known that donor-acceptor cyclopropanes can undergo ring-opening when promoted by a Lewis acid, which generates a 1,3-zwitterion. researchgate.net If a monomer were designed to leverage this reactivity in a step-growth polyaddition reaction, it could lead to the integration of the cyclopropane's carbon atoms into the polymer backbone. Another theoretical approach could involve a specially designed monomer that undergoes a ring-opening metathesis polymerization (ROMP), where the cyclopropane is part of a strained bicyclic system. These advanced methods, while not yet demonstrated for this specific monomer, represent potential future pathways for creating novel polymer backbones containing the structural elements of the cyclopropanecarbonyl group.

Computational and Theoretical Investigations of Oxetane Chemistry

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), ab initio, MP2 Methods)

Quantum chemical calculations are fundamental to understanding the molecular structures, electron distributions, and reaction energetics of oxetane (B1205548) systems. wisc.edu Methods such as Density Functional Theory (DFT), particularly with hybrid functionals like B3LYP, and ab initio methods like Møller-Plesset perturbation theory (MP2), are widely employed. rsc.orgnih.gov These methods have proven suitable for calculating the electronic structure and geometries of oxetanes and their related species. rsc.org

For instance, studies on the parent oxetane molecule (Ox) have utilized the B3LYP and MP2 methods with basis sets such as 6-31G(d,p) and 6-311++G(d,p) to optimize the geometries of reactants, transition states, and products in polymerization pathways. rsc.orgrsc.org The calculated geometric parameters for oxetane from these methods show minimal differences and align closely with experimental data, confirming their reliability for this class of compounds. rsc.org DFT methods, while computationally efficient, can provide accuracy approaching that of more demanding ab initio methods for many molecular properties. nih.gov For example, hybrid DFT functionals like B3LYP have shown average errors of only a few kcal/mol for atomization energies in small molecules. nih.gov

These computational approaches are not limited to gas-phase calculations. The inclusion of continuum solvation models, such as the self-consistent reaction field (SCRF) theory, allows for the accurate modeling of structures and energies in solution, which is crucial for predicting reaction outcomes under realistic experimental conditions. nih.gov

Table 1: Comparison of Computational Methods for Oxetane Systems

| Method | Key Features | Common Applications in Oxetane Chemistry |

|---|---|---|

| Density Functional Theory (DFT) | Balances computational cost and accuracy. | Geometry optimization, reaction mechanism studies, electronic structure analysis. rsc.orgnih.gov |

| Ab initio (MP2) | High accuracy, based on wavefunction theory without empirical parameters. | Accurate energy calculations, study of non-bonded interactions, benchmarking DFT results. rsc.orgnih.gov |

This table summarizes the primary quantum chemical methods applied to study oxetane chemistry, highlighting their main characteristics and applications as found in the cited literature.

Studies on Ring-Opening Polymerization Mechanisms

The cationic ring-opening polymerization (CROP) of oxetanes is a significant area of investigation where computational studies have provided deep mechanistic insights. rsc.org Theoretical calculations have detailed the step-by-step mechanism of this process, which is crucial for developing new polymers and materials. rsc.org

The polymerization is typically initiated by an acidic proton, which activates the oxetane monomer. rsc.org Computational models show that the polymerization proceeds through the continuous attack of the oxygen atom of a neutral oxetane molecule on an α-carbon atom (adjacent to the oxonium ion) of a protonated oxetane cation. rsc.orgrsc.org This attack leads to the opening of the strained four-membered ring and the formation of a growing polymer chain. rsc.org

The entire reaction pathway, including the structures of the reactant complex, transition state, intermediate, and product for each polymerization step, has been fully optimized using methods like B3LYP/6-31G(d,p). rsc.orgresearchgate.net Vibrational analysis is used to confirm that the optimized structures correspond to energy minima (reactants, intermediates, products) or first-order saddle points (transition states) on the potential energy surface. rsc.org Furthermore, Intrinsic Reaction Coordinate (IRC) calculations verify the connection between each transition state and its corresponding reactant and product, ensuring the correct reaction pathway is modeled. rsc.org These studies reveal that the polymerization process results in structures akin to polyethers, with the four-membered ring of the side chain eventually undergoing a ring-opening reaction to terminate the process. rsc.org

Electronic Structure Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a powerful conceptual framework used to explain and predict chemical reactivity. wikipedia.orgyoutube.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.org

In the context of oxetane polymerization, FMO analysis has been applied to understand the key interactions driving the reaction. rsc.org The reaction primarily involves the oxygen atom of a neutral oxetane (the nucleophile) attacking a carbon atom of the protonated oxetane cation (the electrophile). rsc.orgyoutube.com Computational analysis of the molecular orbitals shows that the HOMO of the neutral oxetane is largely localized on the oxygen atom. rsc.org Conversely, the LUMO of the protonated oxetane cation (Ox-H+) is centered on the carbon atoms adjacent to the oxygen. rsc.org

The reaction is favorable because the symmetry of the HOMO of the attacking oxygen atom matches the symmetry of the LUMO of the ring carbon atom in the oxetane cation, allowing for a constructive bonding interaction. rsc.org This HOMO-LUMO interaction leads to charge attraction and facilitates the formation of a new O-C bond, which is the key step in the propagation of the polymer chain. rsc.org

Modeling of Transition States and Activation Energies for Reactions

A critical aspect of computational chemistry is the ability to model the transition states of reactions and calculate their associated activation energies (Ea). This information is vital for understanding reaction kinetics and predicting reaction rates. researchgate.net For the cationic ring-opening polymerization of oxetane, theoretical studies have successfully located the transition state for each step of the polymerization process. rsc.org

The calculations show that the activation energy for the initial step of polymerization is very low, indicating that once an oxetane molecule is protonated, it can readily react with another oxetane monomer to initiate polymerization. rsc.orgrsc.org The potential energy profile for the polymerization shows a characteristic ladder shape, where the total energy of the system decreases as the degree of polymerization increases. rsc.org

The activation energies and reaction heats for the polymerization of oxetane have been calculated, providing quantitative data on the reaction's energetic landscape. Theoretical studies indicate that the ring strain of oxetane (approximately 106 kJ/mol) is a significant driving force for the ring-opening reaction, though it requires a higher activation energy compared to the more strained oxirane ring. researchgate.net

Table 2: Calculated Activation Energies (Ea) and Reaction Heats (ΔH) for Oxetane Polymerization (Gas Phase)

| Polymerization Step | Ea (kJ/mol) | ΔH (kJ/mol) |

|---|---|---|

| Dimerization | 10.66 | -144.59 |

| Trimerization | 56.63 | -110.16 |

| Tetramerization | 56.55 | -111.42 |

| Pentamerization | 57.01 | -111.33 |

| Hexamerization | 57.18 | -111.38 |

Data derived from B3LYP/6-311++G(d,p)//B3LYP/6-31G(d,p) calculations. This table illustrates the low initial activation barrier and the exothermic nature of the polymerization steps. Source: Adapted from RSC Advances, 2017, 7, 52081-52089. rsc.org

Investigation of Solvent Effects on Reaction Pathways

Solvent can have a profound impact on reaction mechanisms and energetics. Computational studies often incorporate solvent effects using models like the Polarizable Continuum Model (PCM), which simulates the bulk solvent as a continuous dielectric medium. rsc.org

For the ring-opening polymerization of oxetanes, which is often carried out in organic solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), the influence of the solvent has been computationally investigated. rsc.orgrsc.org These studies show that the solvent affects the system's energy and can alter the activation energies of the polymerization steps. researchgate.net By performing geometry optimizations within the PCM framework, researchers can gain a more accurate understanding of the reaction in a condensed phase. rsc.org The results indicate that while the fundamental mechanism of O-atom attack on the C-atom of the cation remains the same, the energetic barriers can be modulated by the solvent environment. rsc.orgresearchgate.net

Table 3: Effect of Solvent on the Activation Energy (Ea) for Dimerization of Oxetane

| Solvent | Dielectric Constant (ε) | Ea (kJ/mol) |

|---|---|---|

| Gas Phase | 1.0 | 10.66 |

| Tetrahydrofuran (THF) | 7.58 | 51.57 |

| Dichloromethane (DCM) | 8.93 | 48.77 |

Data derived from B3LYP calculations. This table demonstrates the significant influence of the solvent environment on the initial activation barrier for oxetane polymerization. Source: Adapted from RSC Advances, 2017, 7, 52081-52089. rsc.orgresearchgate.net

Advanced Materials Applications Derived from 3 Cyclopropanecarbonyloxetane and Its Polymers

Photo-Curable Resins and Oligomers

Photo-curable resins and oligomers derived from oxetane (B1205548) compounds, including those related to 3-cyclopropanecarbonyloxetane, are integral to formulations that cure rapidly under ultraviolet (UV) light. pcimag.comarkema.com These systems typically consist of oligomers, which form the polymer backbone, monomers that act as reactive diluents, and photoinitiators that generate reactive species upon light absorption. specialchem.commdpi.com The cationic ring-opening polymerization of the oxetane ring is a key reaction in these curing processes. radtech.orgradtech-europe.com

The incorporation of oxetane moieties offers several advantages over traditional acrylate-based systems, including lower shrinkage during polymerization and insensitivity to oxygen inhibition. rsc.org This leads to the formation of more uniform and stable crosslinked networks. Research has focused on synthesizing novel oligomers and polymers containing pendant or terminal oxetane groups for use in high-performance photo-curable applications. radtech.orgradtech-europe.com These materials are finding use in coatings, adhesives, and inks where rapid, on-demand curing is essential. pcimag.comarkema.com

Table 1: Components of a Typical UV-Curable Formulation

| Component | Function | Key Properties Influenced |

| Oligomer | Forms the backbone of the polymer network, determining overall properties. specialchem.com | Shear strength, creep resistance, heat and chemical resistance, color retention. specialchem.com |

| Monomer | Acts as a reactive diluent to adjust viscosity and affect cure speed. specialchem.com | Cure speed, extent of polymerization, final adhesive properties. specialchem.com |

| Photoinitiator | Absorbs light and initiates the polymerization reaction by generating free radicals or cations. specialchem.commdpi.com | Curing rate, depth of cure. mdpi.com |

Liquid Crystalline Polymers (LCPs)

Liquid Crystalline Polymers (LCPs) are a class of materials that exhibit properties between those of conventional liquids and solid crystals. dtic.milsamaterials.com LCPs derived from oxetane-containing monomers, such as derivatives of this compound, have garnered significant interest for their potential in advanced applications. rsc.orgcelanese.comspecialchem.com The polymerization of these monomers can lead to side-chain liquid crystalline polymers (SCLCPs) where the mesogenic (liquid crystal-forming) units are attached to a flexible polymer backbone. researchgate.netresearchgate.net

Side-Chain Liquid Crystalline Polymers with Tunable Phases

The synthesis of side-chain liquid crystalline polyoxetanes allows for the precise tuning of liquid crystalline phases (e.g., nematic, smectic). rsc.orgresearchgate.net By modifying the structure of the mesogenic side chains, researchers can control the temperature ranges and types of mesophases exhibited by the polymer. rsc.org For instance, the introduction of different functional groups or variations in the length of the flexible spacer connecting the mesogen to the polyoxetane backbone can significantly alter the material's phase behavior. rsc.orgresearchgate.net This tunability is crucial for applications requiring specific optical or mechanical properties that are dependent on the liquid crystalline phase. Studies have shown that polyoxetanes with specific side-chain architectures can exhibit broad smectic C phases, which are desirable for ferroelectric applications. rsc.orgresearcher.life

Crosslinked Liquid Crystal Networks (LCNs) for Responsive Materials

Crosslinked Liquid Crystal Networks (LCNs) are formed by polymerizing liquid crystal monomers, including those based on oxetanes, into a three-dimensional network. tandfonline.comtandfonline.com These materials are known for their ability to undergo significant, reversible shape changes in response to external stimuli such as heat or light, making them ideal for applications as soft actuators and sensors. nih.govacs.org

The use of oxetane-based monomers in LCNs offers advantages such as improved thermal stability and the ability to create interpenetrating polymer networks (IPNs) with unique properties. tandfonline.comtandfonline.comnih.govacs.org For example, an IPN composed of a strongly crosslinked acrylate (B77674) LCN and a loosely crosslinked oxetane LCN can exhibit dual glass transitions, enabling triple-shape-memory effects. nih.govacs.org The flexible polyether backbone of the oxetane network contributes to a high degree of actuation, while the acrylate network provides mechanical robustness. nih.govacs.org

Table 2: Comparison of Acrylate and Oxetane LCNs in an Interpenetrating Network

| Network Component | Polymerization Mechanism | Key Contribution to IPN |

| Acrylate LC Network | Free-radical polymerization nih.gov | Mechanical strength, higher cross-link density. nih.govacs.org |

| Oxetane LC Network | Cationic ring-opening polymerization nih.gov | Flexibility, high degree of actuation, lower cross-link density. nih.govacs.org |

Synthesis of Specialty Monomers for High-Performance Polymer Systems

The chemical versatility of this compound allows for its use in the synthesis of a wide array of specialty monomers. kowachemical.com These monomers can then be polymerized to create high-performance polymers with tailored properties for specific applications. eastomat.com The synthetic strategies often involve the reaction of the oxetane ring or the modification of the cyclopropane (B1198618) group to introduce various functional moieties. radtech.org

For instance, oxetane-containing monomers can be designed for copolymerization with other monomers to create polymers with unique architectures, such as block copolymers or graft copolymers. radtech.org These specialty monomers are crucial for developing materials with enhanced thermal stability, specific solubility characteristics, and desired mechanical performance. researchgate.net The synthesis of monomers with pendant oxetane groups that can be incorporated into polymer backbones like polyimides is a key area of research. radtech.orgradtech-europe.com

Materials for Three-Dimensional Photo-Fabrication

Three-dimensional (3D) photo-fabrication, also known as 3D printing or stereolithography, relies on the precise, layer-by-layer curing of a liquid photopolymer resin. engineering.org.cn Oxetane-based resins, including those derived from this compound, are highly suitable for these applications due to their advantageous polymerization characteristics. arkema.comrsc.org

The low shrinkage and reduced oxygen inhibition of oxetane photopolymerization contribute to higher resolution and accuracy in the fabricated 3D structures. rsc.orgengineering.org.cn This makes them valuable for creating complex and detailed objects for various fields, including micro-optics, microfluidics, and biomedical engineering. engineering.org.cn The ability to incorporate functional molecules and even living cells into oxetane-based hydrogel precursors opens up possibilities for tissue engineering and drug delivery applications. engineering.org.cn

Development of New Functional Polymers (e.g., Poly(imide)s with Pendant Oxetane Groups)

The development of new functional polymers often involves the incorporation of reactive groups into robust polymer backbones to enable further modification or to impart specific functionalities. rsc.orgrsc.orgmdpi.comasiaresearchnews.comehime-u.ac.jp A significant area of research is the synthesis of high-performance polymers like polyimides that contain pendant oxetane groups. radtech.orgradtech-europe.com

Polyimides are known for their exceptional thermal and chemical stability, but they can be difficult to process. researchgate.net By introducing pendant oxetane groups, these polyimides can be subsequently crosslinked through thermal or photo-initiated cationic ring-opening polymerization. radtech.orgradtech-europe.com This post-polymerization modification allows for the creation of highly stable, insoluble, and infusible networks with superior performance characteristics, suitable for demanding applications in aerospace, electronics, and coatings. The synthesis of such functional polymers represents a key strategy for expanding the applicability of traditional high-performance materials. radtech.orgradtech-europe.com

Future Perspectives in 3 Cyclopropanecarbonyloxetane Research

Development of Novel and Efficient Synthetic Routes to Complex Oxetane (B1205548) Structures

While foundational methods for synthesizing oxetanes are established, the future lies in developing more sophisticated and efficient pathways to create complex, multi-functional structures derived from 3-Cyclopropanecarbonyloxetane. The inherent ring strain in the oxetane core presents a synthetic challenge, making cyclization processes kinetically less favorable than for analogous five- or six-membered rings. magtech.com.cn Consequently, research will likely focus on refining existing methods and pioneering new ones to improve yields, stereocontrol, and substrate scope.

Key areas for future synthetic development include:

Advanced Intramolecular Cyclization: The Williamson etherification remains a common strategy for forming the oxetane ring. beilstein-journals.org Future work will likely involve the design of novel precursors with strategically placed leaving groups and nucleophiles to enhance the efficiency of this cyclization, particularly for creating sterically hindered or complex derivatives of this compound.

Photochemical and Transition-Metal Catalyzed [2+2] Cycloadditions: The Paternò-Büchi reaction, a [2+2] photocycloaddition between an alkene and a carbonyl compound, is a classic method for oxetane synthesis. magtech.com.cn Future research will explore visible-light-mediated versions of this reaction to make the process more energy-efficient and selective. beilstein-journals.org Additionally, the development of new transition-metal catalyst systems could enable formal [2+2] cycloadditions under milder conditions, expanding the range of compatible functional groups.

C-H Functionalization: Recent advances have demonstrated the synthesis of oxetanes via the direct functionalization of C-H bonds in alcohols. beilstein-journals.orgnih.gov This approach offers a more atom-economical route by avoiding the pre-functionalization of starting materials. Applying and optimizing this strategy for precursors of this compound could significantly streamline the synthesis of complex derivatives.

| Synthetic Strategy | Description | Future Research Focus |

| Intramolecular Williamson Etherification | Formation of the C-O bond via intramolecular nucleophilic substitution to close the four-membered ring. beilstein-journals.org | Design of advanced precursors, use of novel base/catalyst systems to improve efficiency and stereoselectivity. |

| Paternò-Büchi [2+2] Photocycloaddition | A photochemical reaction between a carbonyl group and an alkene to form the oxetane ring. magtech.com.cn | Development of visible-light-mediated processes and asymmetric variants for enantioselective synthesis. |

| Ring Expansion of Epoxides | Sulfonium ylide-mediated expansion of a three-membered epoxide ring into a four-membered oxetane ring. magtech.com.cn | Exploration of new reagents and catalysts to broaden the substrate scope and improve reaction conditions. |

| Alcohol C–H Functionalization | Direct formation of the oxetane ring from an alcohol substrate through C-H activation and subsequent cyclization. nih.gov | Application to late-stage functionalization of complex molecules and development of more general and robust catalytic systems. |

Exploration of Advanced Catalytic Systems for Precision Polymerization

The polymerization of oxetanes, including this compound, typically proceeds through a cationic ring-opening mechanism. wikipedia.orgradtech.org The development of advanced catalytic systems is paramount for achieving precise control over the polymerization process, which in turn dictates the properties of the final material. Future research will move beyond traditional Lewis acid initiators to explore catalysts that offer enhanced control over polymer architecture, molecular weight distribution, and functionality.

Promising avenues for catalyst development include:

Cooperative Catalysis: Systems involving multiple catalytic species that work in concert can offer unique reactivity and selectivity. For instance, cooperative Cr(III)/K catalysts have been shown to selectively produce poly(dithiocarbonates) from oxetanes and CS2, avoiding the linkage scrambling seen with other methods. chemrxiv.org Exploring similar cooperative systems for the homopolymerization and copolymerization of this compound could lead to polymers with highly regular microstructures.

Stereoselective Catalysts: The development of chiral catalysts that can control the stereochemistry of the polymer backbone during ring-opening polymerization is a significant goal. This would allow for the synthesis of isotactic or syndiotactic polyoxetanes, which could exhibit unique crystalline properties and thermal behaviors compared to their atactic counterparts.

Switchable Catalysts: Catalysts whose activity or selectivity can be toggled by an external stimulus (e.g., light, temperature, or a chemical agent) would provide dynamic control over the polymerization process. This could enable the in-situ synthesis of complex block copolymers and gradient polymers from a single monomer pot.

| Catalyst Type | Mechanism/Advantage | Potential Impact on Poly(this compound) |

| Trialkylaluminum/Water Systems | e.g., (iso-C4H9)3Al/H2O. Enables polymerization in homogeneous conditions. researchgate.net | Potential for producing high molecular weight polymers with controlled initiation. |

| Cooperative Metal Catalysts | e.g., Cr(III)/K systems. Multiple components work together to enhance selectivity and control. chemrxiv.org | Could enable precise control over copolymer structures and prevent side reactions. |

| Photo-Acid Generators (PAGs) | Cationic polymerization is initiated by acid generated upon UV irradiation. radtech.org | Allows for spatial and temporal control of polymerization, useful in photolithography and 3D printing. |

| Chiral Lewis Acids | Potential for enantioselective ring-opening, leading to stereoregular polymers. | Synthesis of isotactic or syndiotactic polymers with enhanced crystallinity and distinct material properties. |

Integration of Computational Design for Tailored Material Properties

The integration of computational chemistry with experimental synthesis represents a paradigm shift in materials science, enabling the rational design of polymers with specific, predictable properties. osti.gov For polymers derived from this compound, computational methods can accelerate the discovery of new materials by screening potential structures and predicting their performance before undertaking laborious and resource-intensive laboratory work.

Future research will heavily rely on computational tools in several key areas:

Monomer and Polymer Property Prediction: Density Functional Theory (DFT) can be used to investigate the electronic structure of this compound and predict its reactivity. nih.gov Molecular dynamics (MD) simulations can be employed to predict the bulk properties of the resulting polymers, such as glass transition temperature (Tg), mechanical moduli, and thermal stability. rsc.orgresearchgate.net This allows for the in-silico screening of various substituted oxetane monomers to identify candidates for specific applications.

Reaction Mechanism Elucidation: Computational studies can provide detailed insights into the mechanisms of both oxetane synthesis and ring-opening polymerization. rsc.orgrsc.org By mapping the energy landscapes of reaction pathways, researchers can understand the factors that control selectivity and reactivity, guiding the design of more efficient catalysts and synthetic routes.

Structure-Property Relationship Mapping: By systematically simulating how changes in the polymer's chemical structure (e.g., adding different side groups, creating copolymers) affect its macroscopic properties, researchers can build comprehensive structure-property relationship models. researchgate.net This knowledge is crucial for designing polymers with tailored characteristics, such as specific adhesion properties, dielectric constants, or energetic performance.

| Computational Method | Application in Oxetane Research | Goal for this compound |

| Density Functional Theory (DFT) | Investigating polymerization mechanisms, calculating heats of formation for energetic monomers. nih.govrsc.org | To predict the reactivity of the monomer and the energetic properties of its polymers. |

| Molecular Dynamics (MD) Simulations | Predicting mechanical properties (Young's modulus, etc.), glass transition temperature, and density of polymers. rsc.org | To design polymers with specific mechanical strength, flexibility, and thermal behavior. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying reaction mechanisms in complex environments, including solvent and catalyst effects. | To optimize catalytic systems for precision polymerization by understanding catalyst-monomer interactions. |

| Coarse-Grained (CG) Simulations | Modeling the large-scale morphology and rheological properties of polymer melts and solutions. researchgate.net | To predict the processability and bulk material behavior for applications like coatings or adhesives. |

Expanding Applications in Emerging Fields of Advanced Materials

While polyoxetanes have found use as engineering polymers, energetic binders, and precursors for polyurethanes, the unique structure of poly(this compound) opens the door to more advanced and specialized applications. wikipedia.orgnih.gov The presence of the cyclopropyl (B3062369) group, known for its unique electronic properties and reactivity, alongside a polar polymer backbone, could be leveraged in several emerging fields.

Future application-driven research could focus on:

Advanced Adhesives and Coatings: The inherent polarity and functionality of the polyoxetane backbone can promote good adhesion to various substrates. nih.govdntb.gov.ua The cyclopropanecarbonyl side chain could be further functionalized or used as a reactive handle for cross-linking, leading to the development of high-strength, chemically resistant adhesives and durable anti-corrosive coatings.

Polymer Electrolytes: The polyether backbone of polyoxetanes is structurally similar to poly(ethylene oxide), a common host for lithium-ion conduction in solid-state batteries. Research into modifying the side chains of poly(this compound) could lead to novel solid polymer electrolytes with enhanced ionic conductivity and mechanical stability.

Energetic Materials: Certain functionalized polyoxetanes are key components in modern energetic materials, serving as energetic binders in propellants and explosives. nih.govnih.gov The cyclopropyl group in this compound could be a precursor to high-energy density functionalities, making its derivatives interesting candidates for next-generation energetic polymers.

Biomedical Materials: Hyperbranched polyoxetanes have been explored for drug delivery systems. nih.gov The potential for functionalizing the cyclopropanecarbonyl group could allow for the attachment of therapeutic agents or targeting ligands, creating sophisticated polymer-drug conjugates.

Q & A

Q. What structural analogs of this compound exhibit enhanced bioactivity, and how are they designed?

- Methodological Answer :

- SAR Studies : Modify the oxetane moiety with electron-withdrawing groups (e.g., nitro) to increase metabolic stability. Test analogs in hepatic microsome assays .

- Hybrid Molecules : Conjugate with piperazine fragments to enhance blood-brain barrier permeability; assess via PAMPA-BBB model .

Q. Tables for Key Data

| Characterization Data | Values/Peaks | Technique | Reference |

|---|---|---|---|

| Molecular Weight | 142.16 g/mol | HRMS | |

| ¹H NMR (Cyclopropane protons) | δ 1.2–1.5 ppm (multiplet) | NMR | |

| IR Carbonyl Stretch | 1740 cm⁻¹ | IR |

| Stability Data | Conditions | Outcome | Reference |

|---|---|---|---|

| Thermal Decomposition Onset | 150°C | TGA | |

| Hydrolysis at pH 2 | 90% degradation in 12h | HPLC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.